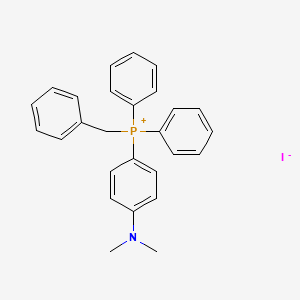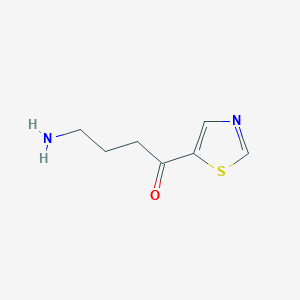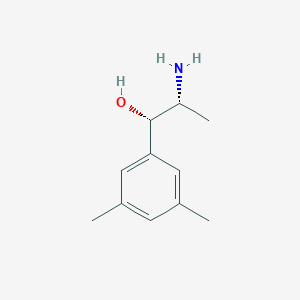
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 5th position, an isopropyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be performed under mild conditions.
-
Step 1: Synthesis of Azide
- React an alkyl halide (e.g., ethyl bromide) with sodium azide in a polar solvent like dimethylformamide (DMF) to form the corresponding azide.
-
Step 2: Cycloaddition Reaction
- Combine the azide with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) to form the triazole ring.
-
Step 3: Functional Group Modification
- Introduce the carboxylic acid group at the 4th position of the triazole ring through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require a catalyst, such as palladium on carbon (Pd/C), and can be performed under mild to moderate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl and isopropyl groups, resulting in different chemical and biological properties.
5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
5-ethyl-1-(methyl)-1H-1,2,3-triazole-4-carboxylic acid:
Uniqueness
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
5-ethyl-1-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6-7(8(12)13)9-10-11(6)5(2)3/h5H,4H2,1-3H3,(H,12,13) |
InChI 键 |
JTLPMQOZZLPQKH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)






![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
